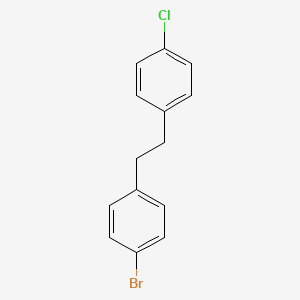

1-Bromo-4-(4-chlorophenethyl)benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H12BrCl |

|---|---|

Molecular Weight |

295.60 g/mol |

IUPAC Name |

1-bromo-4-[2-(4-chlorophenyl)ethyl]benzene |

InChI |

InChI=1S/C14H12BrCl/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2H2 |

InChI Key |

WQJJLINHJVLCDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC=C(C=C2)Br)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Bromo 4 4 Chlorophenethyl Benzene and Its Structural Congeners

Contemporary Catalytic Approaches for Carbon-Carbon Bond Formation in Phenethylbenzene Synthesis

The formation of the phenethylbenzene core of 1-Bromo-4-(4-chlorophenethyl)benzene relies on the creation of a C(sp²)-C(sp³) bond between the two aromatic rings, connected by an ethyl bridge. Transition metal catalysis, particularly with palladium and nickel, offers a versatile platform for such transformations.

Palladium-Catalyzed Cross-Coupling Strategies for Aryl Bromides

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura, Heck, and Sonogashira reactions are cornerstone methodologies that can be adapted for the synthesis of phenethylbenzene derivatives from aryl bromides.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govrsc.org For the synthesis of a precursor to this compound, a plausible route would involve the coupling of a 4-bromobenzyl halide with a 4-chlorophenylboronic acid derivative. The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. libretexts.org Electron-rich and bulky phosphine (B1218219) ligands are often employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. nih.govlibretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 95 |

| 1-Bromo-4-nitrobenzene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | Dioxane | 100 | 85 |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 80 | 60 |

The Heck reaction provides a method for the coupling of an aryl halide with an alkene. researchgate.net A potential Heck-based synthesis of this compound could involve the reaction of 1-bromo-4-vinylbenzene with a 4-chlorobenzyl halide, or vice versa. The reaction is typically catalyzed by a palladium(0) species and requires a base. libretexts.org The regioselectivity of the alkene insertion and the subsequent β-hydride elimination are key considerations in this approach. libretexts.org

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. mdpi.comrsc.orgresearchgate.net This reaction could be employed to synthesize a diarylacetylene precursor, which could then be reduced to the desired phenethylbenzene structure. For instance, 1-bromo-4-ethynylbenzene (B14332) could be coupled with 1-chloro-4-iodobenzene. The Sonogashira reaction is valued for its mild reaction conditions and tolerance of a wide range of functional groups. mdpi.comnih.gov

Nickel-Catalyzed Transformations for Challenging C-Cl and C-Br Activations

While palladium catalysts are highly effective, nickel catalysts have emerged as a powerful alternative, particularly for the activation of more challenging carbon-halogen bonds, such as C-Cl. rsc.org Nickel catalysts are also more cost-effective than their palladium counterparts.

The Kumada coupling , one of the earliest nickel-catalyzed cross-coupling reactions, utilizes a Grignard reagent as the organometallic partner. wikipedia.orgnih.gov A plausible route for the synthesis of this compound via a Kumada coupling could involve the reaction of 4-chlorophenethylmagnesium bromide with 1,4-dibromobenzene (B42075). The reactivity of Grignard reagents necessitates careful control of reaction conditions to avoid side reactions. wikipedia.org Nickel catalysts are particularly effective in coupling reactions involving alkyl halides. nih.gov

Table 2: Nickel-Catalyzed Cross-Coupling of Aryl Halides with Grignard Reagents

| Aryl Halide | Grignard Reagent | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromoanisole | t-BuMgCl | NiCl₂·(H₂O)₁.₅ (10) | - | THF | -10 | 90 |

| Aryl Bromides | t-BuMgCl | NiCl₂·(H₂O)₁.₅ | - | THF | -10 | 62-90 |

| n-Decyl Bromide | n-BuMgCl | NiCl₂ (3) | Isoprene | THF | 25 | 92 |

| Alkyl Halides | Aryl Grignard Reagents | NiCl₂ | 1,3-Butadiene | THF | 0-25 | good |

Ligand Design and Optimization in Transition Metal Catalysis for Selectivity

The selectivity and efficiency of transition metal-catalyzed cross-coupling reactions are profoundly influenced by the ligands coordinated to the metal center. asianpubs.orgresearchgate.net Ligand design and optimization are therefore critical aspects of developing synthetic routes for complex molecules like this compound.

Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, have been instrumental in advancing palladium-catalyzed cross-coupling reactions. libretexts.org These ligands promote the oxidative addition of aryl halides to the palladium center and facilitate the reductive elimination of the final product. nih.gov The steric and electronic properties of the ligand can be fine-tuned to control the regioselectivity of reactions involving substrates with multiple reactive sites. asianpubs.orgresearchgate.net For instance, in dihaloarenes, the choice of ligand can direct the coupling to a specific halogenated position. chemrxiv.org

Chemoselective Functionalization Strategies at the Brominated and Chlorinated Positions

The presence of two different halogen atoms in this compound offers opportunities for selective functionalization, allowing for the stepwise introduction of different substituents. The differential reactivity of the C-Br and C-Cl bonds is the key to achieving such chemoselectivity.

Regioselective Halogen Exchange and Substitution Reactions

The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. rsc.org This difference in reactivity can be exploited to achieve regioselective functionalization. For example, a Suzuki-Miyaura or Sonogashira coupling can be performed selectively at the C-Br position of this compound, leaving the C-Cl bond intact for a subsequent transformation. nih.gov

Halogen-metal exchange reactions, typically using organolithium or Grignard reagents, can also be employed for regioselective functionalization. researchgate.netresearchgate.netnih.gov The exchange rate is generally faster for bromine than for chlorine, allowing for the selective formation of an organometallic intermediate at the brominated position. researchgate.netorganic-chemistry.org This intermediate can then be reacted with a variety of electrophiles to introduce a new functional group.

Orthogonal Reactivity Control for Multiple Halogen Centers

The concept of orthogonal reactivity allows for the selective functionalization of multiple halogen centers in a molecule through the use of different reaction conditions or catalyst systems. nih.gov For a molecule like this compound, one could envision a two-step sequence where the C-Br bond is first functionalized using a palladium-catalyzed reaction that is not effective for C-Cl bond activation under the chosen conditions. Subsequently, a more reactive catalyst system, potentially involving a nickel catalyst, could be used to functionalize the C-Cl bond. nih.gov

This orthogonal approach provides a powerful strategy for the synthesis of complex, unsymmetrically substituted phenethylbenzene derivatives, where each halogen serves as a handle for the introduction of a specific chemical entity.

Retrosynthetic Disconnection and Novel Precursor Strategies for the Phenethyl Linker

Retrosynthetic analysis of this compound reveals several strategic disconnections for the formation of the phenethyl linker. Traditional approaches often rely on Friedel-Crafts type reactions, which can suffer from issues of regioselectivity and the use of harsh Lewis acids. Modern synthetic strategies focus on more versatile and selective methods for constructing the C(sp²)-C(sp³) bond of the phenethyl moiety.

A primary retrosynthetic disconnection breaks the bond between the two aromatic rings, leading to precursors such as a substituted styrene (B11656) and an aryl halide or boronic acid. This approach opens the door to a variety of powerful cross-coupling methodologies. For instance, a disconnection leading to 4-bromostyrene (B1200502) and a 4-chlorophenyl derivative allows for the application of Heck or Suzuki-Miyaura coupling reactions. Alternatively, a disconnection can be envisioned that breaks the C-C single bond of the ethyl bridge, which might involve strategies such as the coupling of a benzyl (B1604629) halide with an organometallic reagent.

Radical and Photoredox-Catalyzed Approaches

Radical-mediated reactions have gained prominence as a powerful method for the formation of C-C bonds. rsc.org For the synthesis of this compound, a radical-based approach could involve the coupling of a benzylic radical with an aryl radical or a suitable aryl precursor. One plausible strategy involves the generation of a 4-chlorobenzyl radical, which could then be coupled with a 4-bromophenyl derivative. Silylboronate-mediated cross-coupling reactions, for instance, have been shown to effectively couple aryl fluorides with arylalkanes under transition-metal-free conditions, proceeding through a radical process. nih.govrsc.org This type of methodology could potentially be adapted for the coupling of aryl bromides.

Photoredox catalysis has revolutionized organic synthesis by enabling the use of visible light to initiate chemical transformations under mild conditions. beilstein-journals.org In the context of synthesizing the target molecule, a photoredox-catalyzed approach could facilitate the coupling of two aryl partners. For example, a nickel-catalyzed photoredox reaction could be employed for the cross-coupling of an aryl halide with a suitable alkyl partner. These reactions often proceed via the formation of radical intermediates, allowing for the construction of C(sp²)-C(sp³) bonds with high efficiency. The use of photoredox catalysis offers the advantage of mild reaction conditions and the potential for high functional group tolerance.

| Approach | Key Intermediates | Catalyst/Initiator | Potential Advantages | Potential Challenges |

|---|---|---|---|---|

| Silyl (B83357) Radical-Mediated Coupling | Benzylic and aryl radicals | Silylboronate and a base (e.g., KOtBu) | Transition-metal-free; mild reaction conditions. nih.govrsc.org | Substrate scope and functional group compatibility may need to be optimized. |

| Photoredox Catalysis | Radical ions and radical intermediates | Photocatalyst (e.g., iridium or ruthenium complexes) and a transition metal co-catalyst (e.g., nickel) | Mild reaction conditions; high functional group tolerance. | Requires a light source; catalyst selection is crucial for efficiency. |

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. nih.gov The synthesis of this compound can be made more sustainable by focusing on aspects such as the choice of solvents, catalyst systems, and waste reduction strategies. jddhs.compharmacyjournal.org Traditional cross-coupling reactions often utilize toxic and volatile organic solvents. The adoption of greener alternatives is a key focus in the development of more environmentally friendly synthetic routes.

Solvent-Free or Environmentally Benign Solvent Systems

A significant advancement in green chemistry is the development of reactions that can be performed in environmentally benign solvents or even in the absence of a solvent. For the synthesis of this compound via cross-coupling reactions like Suzuki-Miyaura or Heck couplings, the use of greener solvents is highly desirable. Water, ethanol, and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are considered more environmentally friendly alternatives to commonly used solvents like toluene and dioxane. nih.govresearchgate.net

Recent research has demonstrated the feasibility of conducting Suzuki-Miyaura couplings in green solvents. For example, nickel-catalyzed couplings of aryl halides have been successfully performed in 2-Me-THF and t-amyl alcohol. nih.gov Similarly, aqueous n-butanol has been shown to be an effective solvent for the Suzuki coupling of heteroaryl chlorides. acs.org The use of aqueous media not only reduces the reliance on organic solvents but can also simplify product isolation and catalyst recovery. Solvent-free conditions, often facilitated by microwave irradiation, represent another promising avenue for greening the synthesis of the target molecule. These conditions can lead to shorter reaction times, higher yields, and a significant reduction in waste.

| Solvent | Type of Reaction | Key Advantages | Reference Example |

|---|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Nickel-catalyzed Suzuki-Miyaura | Derived from renewable resources; lower toxicity than THF. | Coupling of aryl halides and phenolic derivatives. nih.gov |

| t-Amyl Alcohol | Nickel-catalyzed Suzuki-Miyaura | Higher boiling point than other alcohols; considered a greener alternative. | Assembly of bis(heterocyclic) frameworks. nih.gov |

| Aqueous n-Butanol | Suzuki Coupling | Biodegradable; allows for facile product separation from a biphasic mixture. acs.org | Reaction of N-heteroaryl chlorides with thiophene- and furanboronic acids. acs.org |

| Water | Heck and Sonogashira Couplings | Non-toxic, non-flammable, and inexpensive. | Heck-Cassar-Sonogashira reactions with catalyst recycling. researchgate.net |

Catalyst Reuse and Waste Minimization Strategies

The development of recyclable catalyst systems is a cornerstone of green chemistry, as it reduces the consumption of precious metals and minimizes waste. jddhs.com For the synthesis of this compound, which would likely involve a palladium- or nickel-catalyzed cross-coupling step, the ability to recover and reuse the catalyst is highly advantageous. Heterogeneous catalysts, where the catalytic species is immobilized on a solid support, are often designed for easy separation from the reaction mixture and subsequent reuse.

Strategies for catalyst recycling in Sonogashira couplings, for example, have been developed using catalysts supported on various materials, allowing for multiple reaction cycles with minimal loss of activity. cam.ac.uk Similarly, in Heck reactions, the use of recyclable catalysts can significantly improve the sustainability of the process. biolmolchem.com Waste minimization also involves optimizing reaction conditions to maximize atom economy, which emphasizes the incorporation of all starting materials into the final product. jddhs.com This can be achieved by designing one-pot or tandem reactions that reduce the number of synthetic steps and the need for intermediate purification. Furthermore, the use of catalytic amounts of reagents instead of stoichiometric amounts can drastically reduce the generation of byproducts.

| Strategy | Description | Example Application | Key Benefits |

|---|---|---|---|

| Heterogeneous Catalysis | Catalyst is immobilized on a solid support (e.g., silica (B1680970), alumina). | NHC-Pd complexes on silica for Sonogashira coupling. cam.ac.uk | Easy separation of catalyst from product; potential for multiple reuses. |

| Aqueous Biphasic Catalysis | Catalyst is soluble in the aqueous phase, while the product is in the organic phase. | Heck-Cassar-Sonogashira reactions in HEP/water. researchgate.net | Facile separation of catalyst and product; catalyst can be recycled with the aqueous phase. |

| Atom Economy Maximization | Designing reactions to incorporate the maximum number of atoms from the reactants into the final product. | Direct C-H activation and hydroarylation reactions. | Reduces the formation of byproducts and waste. jddhs.com |

| One-Pot Syntheses | Multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates. | Telescoped synthesis of pharmaceutical intermediates. | Reduces solvent use, energy consumption, and waste from purification steps. |

Elucidation of Reaction Mechanisms and Kinetic Profiles of 1 Bromo 4 4 Chlorophenethyl Benzene Transformations

In-Depth Mechanistic Investigations of Nucleophilic Aromatic Substitutions

Nucleophilic aromatic substitution (SNAr) is a key class of reactions for aryl halides. Unlike aliphatic systems, aryl halides are generally resistant to classical SN1 and SN2 reactions due to the high energy of the phenyl cation and the steric hindrance of the aromatic ring, which prevents backside attack. chemistrysteps.comlibretexts.org Instead, SNAr reactions typically proceed through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.orglibretexts.org The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing this intermediate and facilitating the reaction. chemistrysteps.comyoutube.commasterorganicchemistry.com

Stereoelectronic Effects of Halogen Substituents on Reactivity

The reactivity of 1-Bromo-4-(4-chlorophenethyl)benzene in SNAr reactions is significantly influenced by the stereoelectronic properties of its two halogen substituents: bromine and chlorine. Both halogens exert a dual influence on the aromatic ring: a deactivating inductive effect due to their high electronegativity and a weakly activating resonance effect due to their lone pairs of electrons. stackexchange.comlibretexts.org

The relative reactivity of aryl halides in SNAr reactions often follows the order F > Cl > Br > I. This is contrary to the trend observed in SN1 and SN2 reactions where iodide is the best leaving group. chemistrysteps.com The rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex. The high electronegativity of fluorine is most effective at stabilizing the negative charge in this intermediate through its strong inductive effect.

Role of Solvents and Reagents in Reaction Pathways

The choice of solvent and reagents plays a pivotal role in dictating the pathway and efficiency of nucleophilic aromatic substitutions. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran (B95107) (THF), are often employed as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity. nih.gov The nature of the nucleophile is also critical; strong nucleophiles like alkoxides, thiolates, and amines are typically required to initiate the reaction. chemistrysteps.com

In some cases, the reaction can proceed through a concerted SNAr (cSNAr) mechanism, where the attack of the nucleophile and the departure of the leaving group occur in a single transition state. nih.gov Computational studies have shown that solvent effects can significantly impact the energy barriers of these reactions. For instance, the calculated activation energy for the reaction of hydroxide (B78521) with an aryl halide is markedly higher in methanol (B129727) compared to the gas phase, indicating the substantial role of solvent in stabilizing or destabilizing the transition state. nih.gov The choice of reagent can also influence the mechanism. For example, the use of sodium hydride with sodium iodide has been shown to effect the hydrodehalogenation of aryl bromides through a cSNAr process. nih.gov

Kinetic Modeling and Computational Kinetics for Complex Reaction Networks

Kinetic modeling and computational chemistry are indispensable tools for unraveling the intricacies of complex reaction networks involving molecules like this compound. These approaches allow for the determination of reaction rates, the elucidation of reaction mechanisms, and the identification of key intermediates and transition states.

Determination of Rate Laws and Reaction Orders

The rate law for a chemical reaction provides a mathematical expression that relates the rate of the reaction to the concentrations of the reactants. youtube.comkhanacademy.org For a general reaction, the rate law is given by rate = k[A]m[B]n, where k is the rate constant, and m and n are the reaction orders with respect to reactants A and B, respectively. photophysics.comlibretexts.org These orders must be determined experimentally and are not necessarily related to the stoichiometric coefficients of the balanced chemical equation. khanacademy.orglibretexts.org

| Reaction Order | Description | Effect on Rate |

| Zero Order | Rate is independent of the reactant concentration. | No change in rate with concentration change. libretexts.org |

| First Order | Rate is directly proportional to the reactant concentration. | Doubling the concentration doubles the rate. khanacademy.org |

| Second Order | Rate is proportional to the square of the reactant concentration. | Doubling the concentration quadruples the rate. photophysics.com |

| This table summarizes the relationship between reaction order and the effect of reactant concentration on the reaction rate. |

Identification of Rate-Limiting Steps and Intermediates

Computational studies can provide valuable insights into the energy profile of the reaction, helping to identify the transition states and intermediates. For the cSNAr mechanism, computational studies have identified a single transition state, supporting the concerted nature of the reaction. nih.gov The stability of intermediates, such as the Meisenheimer complex, is crucial. The presence of electron-withdrawing groups at the ortho and para positions to the leaving group can delocalize the negative charge, thereby stabilizing the intermediate and lowering the activation energy of the rate-limiting step. libretexts.orglibretexts.org

Characterization of Transient Intermediates and Transition States in Catalytic Cycles

The direct observation and characterization of transient intermediates and transition states in catalytic cycles are challenging due to their short lifetimes. nih.gov However, advanced analytical techniques, such as desorption electrospray ionization mass spectrometry (DESI-MS), have enabled the detection of fleeting reactive species in catalytic reactions. nih.govnih.gov

Radical Intermediates in Photoredox and Halogen-Atom Transfer Processes

The generation of aryl radicals from aryl halides like this compound is a powerful strategy in modern organic synthesis. researchgate.net Photoredox catalysis and halogen-atom transfer (XAT) processes offer mild and efficient pathways to these highly reactive intermediates. researchgate.netchemrxiv.orgresearchgate.net

In a typical photoredox cycle, a photocatalyst (PC), upon excitation by visible light, can engage in a single-electron transfer (SET) with the aryl bromide. nih.gov However, the high reduction potentials of unactivated aryl bromides can make this direct reduction challenging. manchester.ac.uk An alternative and often more efficient pathway is Halogen-Atom Transfer (XAT). researchgate.net In XAT, a photochemically generated radical species (Y•) abstracts the bromine atom from this compound to produce the corresponding aryl radical (III) and a stable species (Y-Br). nih.govnih.gov This process avoids the need for highly reducing conditions. researchgate.net

Various systems can initiate XAT. For instance, α-aminoalkyl radicals, generated from the oxidation of simple tertiary amines like triethylamine (B128534) by an excited photocatalyst, have proven to be effective XAT agents, capable of activating both aryl and alkyl halides. manchester.ac.ukstrath.ac.uk Another approach involves silyl (B83357) radicals, which can be generated oxidatively and participate in polarity-matched XAT with aryl halides. nih.gov The resulting 4-(4-chlorophenethyl)phenyl radical is a key intermediate that can be trapped by various partners. For example, it can add to olefins to forge a new C-C bond, leading to an alkyl radical intermediate that can be further functionalized. nih.gov

The general mechanism can be summarized as follows:

Photoexcitation : A photocatalyst absorbs light and reaches an excited state.

Radical Generation : The excited photocatalyst interacts with a precursor (e.g., an amine or a silanol) to generate an XAT agent. nih.govstrath.ac.uk

Halogen-Atom Transfer : The XAT agent abstracts the bromine atom from this compound, forming the 4-(4-chlorophenethyl)phenyl radical. nih.gov

Radical Trapping : The aryl radical reacts with a substrate, such as an alkene or another coupling partner. nih.gov

Catalyst Regeneration : The catalytic cycle is completed through subsequent redox events.

| Parameter | Photoredox Catalysis / XAT |

| Activation Method | Visible light irradiation with a photocatalyst. rsc.org |

| Key Intermediate | 4-(4-chlorophenethyl)phenyl radical. |

| Common XAT Agents | α-Aminoalkyl radicals, Silyl radicals, Boryl radicals. nih.govnih.govstrath.ac.uk |

| Advantages | Mild reaction conditions, high functional group tolerance, avoids strong stoichiometric reductants. strath.ac.uk |

| Subsequent Reactions | C-C bond formation (e.g., addition to olefins), C-H functionalization. manchester.ac.uknih.gov |

Organometallic Intermediates in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming C-C bonds, and the aryl bromide moiety of this compound is an ideal electrophile for such transformations. yonedalabs.com Reactions like the Suzuki-Miyaura and Sonogashira couplings proceed via a catalytic cycle involving key organometallic palladium intermediates. mt.comwikipedia.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organoboron reagent with an organohalide. byjus.com For this compound, the catalytic cycle generally involves three main steps: libretexts.org

Oxidative Addition : A palladium(0) complex, typically stabilized by phosphine (B1218219) ligands, reacts with the C-Br bond of this compound. yonedalabs.com This step is often rate-determining and results in the formation of a square-planar arylpalladium(II) bromide intermediate. byjus.com The reactivity order for halides is generally I > OTf > Br >> Cl, making the C-Br bond significantly more reactive than the C-Cl bond in the molecule. wikipedia.org

Transmetalation : In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate species, which then transfers its organic group to the palladium(II) center, displacing the bromide. libretexts.orgorganic-chemistry.org This forms a diarylpalladium(II) intermediate.

Reductive Elimination : The two organic groups on the palladium(II) complex couple and are eliminated, forming the final biaryl product and regenerating the palladium(0) catalyst, which re-enters the cycle. mt.comlibretexts.org

Sonogashira Coupling:

The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. nrochemistry.comorganic-chemistry.org The mechanism involves two interconnected catalytic cycles: wikipedia.orglibretexts.org

Palladium Cycle :

Oxidative Addition : Similar to the Suzuki coupling, a Pd(0) species undergoes oxidative addition with this compound to form an arylpalladium(II) complex. nrochemistry.com

Transmetalation : The arylpalladium(II) complex accepts an alkynyl group from the copper acetylide intermediate.

Reductive Elimination : The aryl and alkynyl groups are eliminated to form the coupled product, regenerating the Pd(0) catalyst. nrochemistry.com

Copper Cycle :

Acetylide Formation : The base in the reaction deprotonates the terminal alkyne. The resulting acetylide anion reacts with the Cu(I) salt to form a copper acetylide intermediate. nrochemistry.com This species is crucial for transferring the alkynyl group to the palladium center. wikipedia.org

Copper-free Sonogashira variants have also been developed, particularly for reactive halides like aryl bromides, often requiring bulky, electron-rich phosphine ligands to facilitate the catalytic cycle. libretexts.orgucsb.edu

| Coupling Reaction | Catalyst System (Examples) | Key Organometallic Intermediate | Role of this compound |

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., PCy₃, P(t-Bu)₃). organic-chemistry.org | Arylpalladium(II) complex. | Electrophilic partner. |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI / Amine base. nrochemistry.com | Arylpalladium(II) complex, Copper(I) acetylide. | Electrophilic partner. |

Exploration of Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, featuring two aromatic rings connected by a flexible ethyl linker, presents the possibility for intramolecular reactions. While specific studies on this compound are not prevalent, plausible cyclization and rearrangement pathways can be explored based on established reactivity principles.

A key transformation would involve the initial activation of the C-Br bond to generate a reactive intermediate, such as an aryl radical, an aryllithium/Grignard reagent, or an arylpalladium complex. This reactive center could then, in principle, attack the second (chlorophenyl) aromatic ring in an intramolecular fashion to form a fused ring system.

One potential pathway is a radical cyclization. If the 4-(4-chlorophenethyl)phenyl radical is generated (as described in 3.3.1), it could undergo an intramolecular addition to the chlorophenyl ring. This type of reaction would lead to the formation of a dihydrophenanthrene-type structure. The success of such a cyclization would depend on the kinetics of the intramolecular addition versus intermolecular trapping reactions.

Another possibility is a transition-metal-catalyzed intramolecular C-H activation/arylation. If an arylpalladium(II) intermediate is formed from this compound, it could potentially undergo an intramolecular C-H activation on the chlorophenyl ring. Subsequent reductive elimination would forge a new C-C bond, also leading to a cyclized product. Such palladium-catalyzed tandem cyclization/coupling reactions have been reported for systems with suitable tethers. mdpi.com

Furthermore, under strongly acidic or Lewis acidic conditions, an intramolecular Friedel-Crafts-type reaction could be envisioned. Protonation or coordination to the ethyl bridge could generate a carbocationic intermediate that might be susceptible to intramolecular electrophilic aromatic substitution onto the electron-richer of the two rings. This would be analogous to certain acid-catalyzed carbocyclization cascades. nih.gov

These potential pathways remain speculative for this specific substrate and would require dedicated experimental investigation to determine their feasibility and kinetic profiles against competing intermolecular processes. The geometric constraints of the ethyl linker would play a crucial role in the viability of any such intramolecular transformation.

Computational and Theoretical Investigations of 1 Bromo 4 4 Chlorophenethyl Benzene

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic characteristics of a molecule, which in turn govern its reactivity and interactions.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of medium-sized organic molecules like 1-Bromo-4-(4-chlorophenethyl)benzene. DFT calculations can provide a wealth of information about the molecule's geometry, electronic distribution, and vibrational frequencies.

Key ground state properties that can be calculated using DFT include the dipole moment, polarizability, and the distribution of electrostatic potential. These properties are crucial for understanding how the molecule will interact with other molecules and its environment.

Illustrative DFT Calculated Ground State Properties:

| Property | Illustrative Value | Significance |

| Total Energy | -n Hartrees | A measure of the molecule's stability. |

| Dipole Moment | ~x Debye | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| HOMO-LUMO Gap | ~y eV | A key indicator of chemical reactivity and electronic excitation properties. |

| Dihedral Angle (between rings) | ~z degrees | Defines the three-dimensional conformation of the molecule. |

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for similar organic molecules. Specific values for this compound would require dedicated computational studies.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energies and spatial distributions of these orbitals are critical for predicting how a molecule will behave in a chemical reaction.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a significant parameter; a smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org

For this compound, an FMO analysis would reveal the regions of the molecule that are most susceptible to nucleophilic and electrophilic attack. It is expected that the HOMO would have significant contributions from the electron-rich aromatic rings, while the LUMO would likely be distributed over the entire molecule, with potential concentrations influenced by the electron-withdrawing halogen atoms.

Illustrative Frontier Molecular Orbital Properties:

| Parameter | Illustrative Value (eV) | Implication for Reactivity |

| HOMO Energy | -a | Relates to the ionization potential; a higher energy indicates a better electron donor. |

| LUMO Energy | -b | Relates to the electron affinity; a lower energy indicates a better electron acceptor. |

| HOMO-LUMO Energy Gap | a - b | A smaller gap suggests higher polarizability and greater reactivity. |

Note: These values are for illustrative purposes. The actual energy levels would be determined through quantum chemical calculations.

Non-covalent interactions play a crucial role in determining the supramolecular chemistry of a compound, influencing its crystal packing, physical properties, and biological interactions. rsc.org For halogenated molecules like this compound, halogen bonding is a particularly important non-covalent interaction.

Halogen bonding is an attractive interaction between an electrophilic region on a halogen atom (known as the σ-hole) and a nucleophilic site. nih.gov The strength of this interaction depends on the polarizability of the halogen atom, with iodine forming the strongest halogen bonds, followed by bromine and then chlorine. In the solid state, these interactions can direct the assembly of molecules into specific crystal lattices.

In the crystal structure of the dibromo analogue of this compound, Br···Br contacts were identified as a key feature of the molecular packing, contributing to the formation of a three-dimensional architecture. researchgate.net Similarly, for the target molecule, one could expect to observe Br···Cl, Br···Br, and Cl···Cl contacts, as well as C-H···π interactions, which are common in aromatic systems. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions in a crystal lattice. researchgate.net

Key Non-Covalent Interactions:

| Interaction Type | Description | Potential Role in this compound |

| Halogen Bonding (Br···Cl, Br···Br, Cl···Cl) | An attractive interaction involving the σ-hole of a halogen atom. | Directs crystal packing and influences solid-state properties. |

| C-H···π Interactions | An interaction between a C-H bond and the π-system of an aromatic ring. | Contributes to the stabilization of the crystal structure. |

| π-π Stacking | Attractive interactions between aromatic rings. | Can influence the conformation and packing of molecules in the solid state. |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical methods provide detailed information about the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule and its interactions with its environment over time. uq.edu.au

The phenethyl bridge in this compound provides the molecule with significant conformational flexibility. The rotation around the C-C single bonds of this bridge allows the two aromatic rings to adopt various relative orientations. Understanding the conformational landscape—the collection of all accessible conformations and their relative energies—is crucial for a complete picture of the molecule's behavior.

MD simulations can be used to explore this landscape by simulating the motion of the atoms over time. By analyzing the trajectory of the simulation, one can identify the most stable conformations and the energy barriers that separate them. The rotational barriers of the phenethyl bridge are of particular interest, as they determine the rate at which the molecule can interconvert between different conformations. These barriers can be influenced by steric hindrance between the two rings and the substituents. nsf.gov

Illustrative Conformational Analysis Data:

| Parameter | Illustrative Finding | Significance |

| Preferred Dihedral Angle | x° and y° | Indicates the most stable relative orientations of the aromatic rings. |

| Rotational Energy Barrier | z kcal/mol | Determines the flexibility of the molecule and the timescale of conformational changes. |

Note: This data is illustrative and would be the output of detailed molecular dynamics simulations and potential energy surface scans.

The behavior of a molecule can be significantly altered by its solvent environment. MD simulations are an excellent tool for studying solvation effects at a molecular level. By simulating the molecule of interest in a box of solvent molecules, one can investigate the structure and dynamics of the solvation shells—the layers of solvent molecules immediately surrounding the solute.

The arrangement of solvent molecules around this compound will depend on the polarity of the solvent and the specific interactions it can form with the solute. For example, polar solvents may preferentially interact with the more polar regions of the molecule, such as the C-Br and C-Cl bonds. The dynamics of the solvation shell, including the rate at which solvent molecules exchange between the first solvation shell and the bulk solvent, can influence the reactivity of the solute by affecting the accessibility of reactive sites and stabilizing transition states. researchgate.netnih.gov

Prediction of Spectroscopic Parameters and Validation of Computational Models

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. These theoretical predictions are crucial for interpreting experimental data and understanding the electronic structure and vibrational dynamics of a compound.

Theoretical Prediction of Vibrational Modes and Electronic Transitions

For a molecule like this compound, DFT calculations could be employed to predict its vibrational (infrared and Raman) and electronic (UV-Visible) spectra. The calculation of harmonic vibrational frequencies helps in the assignment of experimental spectral bands to specific molecular motions, such as C-H stretching, C-C bond vibrations, and the characteristic vibrations of the halogen-substituted benzene (B151609) rings. researchgate.netnih.gov Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Visible spectrum. aps.org

A hypothetical table of predicted vibrational frequencies for the fundamental modes of this compound, based on DFT calculations, would typically be presented as follows. Please note, this data is illustrative and not based on actual published research for this specific molecule.

Illustrative Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-Cl stretch | 1100 - 1000 |

Benchmarking of Exchange-Correlation Functionals for Halogenated Systems

The accuracy of DFT predictions is highly dependent on the choice of the exchange-correlation (XC) functional. For halogenated aromatic systems, it is crucial to select a functional that accurately describes non-covalent interactions, such as halogen bonding, and correctly predicts electronic properties. acs.orgacs.org Studies on similar halogenated compounds often benchmark a range of XC functionals (e.g., B3LYP, M06-2X, ωB97X-D) against experimental data or higher-level theoretical methods to validate the computational model. uit.nosemanticscholar.org The ωB97X-D functional, for instance, is known to perform well for systems with non-covalent interactions. acs.org A systematic benchmarking study for this compound would be a necessary first step for any reliable computational investigation.

Computational Design of Novel Derivatives and Prediction of Their Reactivity

Computational chemistry also allows for the in-silico design of novel derivatives and the prediction of their chemical reactivity. This can accelerate the discovery of new molecules with desired properties.

For this compound, computational methods could be used to explore how modifications to its structure would affect its properties. For example, replacing the bromine or chlorine atoms with other functional groups could be modeled to predict changes in electronic structure, stability, and reactivity. nih.gov Reactivity descriptors derived from conceptual DFT, such as the global electrophilicity index and nucleophilicity index, can provide insights into the kinetic and thermodynamic stability of designed derivatives. mdpi.com

A hypothetical study on designed derivatives might include a data table like the one below, comparing the predicted electronic properties of novel compounds based on the parent structure.

Illustrative Predicted Properties of Designed Derivatives

| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) | Predicted Reactivity |

|---|---|---|---|---|

| Parent Molecule | -6.5 | -1.2 | 5.3 | Moderate |

| Derivative A (NO₂ group) | -7.0 | -2.0 | 5.0 | More electrophilic |

Strategies for the Derivatization and Selective Functionalization of 1 Bromo 4 4 Chlorophenethyl Benzene

Regioselective Transformations at the Bromine and Chlorine Sites

The primary sites for initial functionalization are the aryl-halogen bonds. The inherent differences in bond strength and reactivity between the C-Br and C-Cl moieties are the cornerstone of regioselective transformations. Generally, the C-Br bond is weaker and more susceptible to oxidative addition in transition metal catalysis than the more robust C-Cl bond, a principle that can be exploited for sequential reactions. rsc.orgresearchgate.net

Orthogonal cross-coupling provides a powerful strategy for the stepwise introduction of different substituents onto the two aromatic rings. The Suzuki-Miyaura reaction is particularly well-suited for this purpose due to its mild conditions and broad functional group tolerance. nih.gov The well-established reactivity hierarchy of aryl halides in palladium-catalyzed coupling reactions (Ar-I > Ar-Br > Ar-Cl) allows for the selective functionalization of the C-Br bond while the C-Cl bond remains intact. nih.govacs.org

A typical sequential Suzuki-Miyaura strategy would involve two distinct steps:

First Coupling at the C-Br Site: The initial reaction is performed under conditions optimized for the activation of aryl bromides. A palladium catalyst, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a suitable phosphine (B1218219) ligand, is used with a base (e.g., K₂CO₃, K₃PO₄) to couple 1-bromo-4-(4-chlorophenethyl)benzene with a first arylboronic acid (Ar¹-B(OH)₂). researchgate.netmdpi.com These conditions are carefully controlled (e.g., lower temperatures) to ensure the C-Cl bond does not react. This yields a mono-arylated intermediate, 4-Aryl¹-1-(4-chlorophenethyl)benzene.

Second Coupling at the C-Cl Site: The second coupling requires more forcing conditions to activate the stronger C-Cl bond. This often involves the use of more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos), stronger bases, and higher reaction temperatures. nih.gov The isolated intermediate from the first step is then reacted with a second, different arylboronic acid (Ar²-B(OH)₂) to yield the final di-arylated product.

This sequential approach allows for the controlled synthesis of unsymmetrical biaryl and terphenyl structures integrated into the diarylethane framework. The Sonogashira coupling reaction follows a similar reactivity trend, enabling the selective introduction of an alkyne group at the C-Br position under milder conditions, leaving the C-Cl position available for subsequent transformations. wikipedia.orglibretexts.orgorganic-chemistry.org

Table 1: Representative Conditions for Sequential Suzuki-Miyaura Coupling

| Step | Target Bond | Aryl Halide Reactant | Catalyst/Ligand System (Example) | Base (Example) | Solvent (Example) | Temperature | Product |

| 1 | C-Br | This compound | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 °C | 4-Aryl¹-1-(4-chlorophenethyl)benzene |

| 2 | C-Cl | 4-Aryl¹-1-(4-chlorophenethyl)benzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene (B28343) | 100-110 °C | 4-Aryl¹-1-(4-Aryl²-phenethyl)benzene |

Aryl halides are generally resistant to nucleophilic aromatic substitution (SNAr) unless the aromatic ring is activated by potent electron-withdrawing groups (such as -NO₂) at the ortho and/or para positions. libretexts.orgmsu.edulibretexts.org The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged Meisenheimer complex. libretexts.orglibretexts.org

In the case of this compound, neither phenyl ring is sufficiently electron-deficient to readily undergo SNAr reactions under standard laboratory conditions. ck12.orgchemguide.co.uk The phenethyl group does not provide the necessary activation. Therefore, displacing the bromide or chloride with nucleophiles like alkoxides, amines, or thiolates would require extremely harsh industrial conditions, such as high temperatures and pressures, which can limit the synthetic utility and selectivity of the process. libretexts.orgdoubtnut.com For instance, the historic Dow process for producing phenol (B47542) from chlorobenzene (B131634) required temperatures above 350 °C. msu.edulibretexts.org Given these challenges, cross-coupling reactions are the preferred method for functionalizing the halogenated sites of this particular compound.

Functionalization of the Phenethyl Linker

The ethylene (B1197577) bridge connecting the two phenyl rings offers additional sites for chemical modification, distinct from the transformations at the halogen positions.

Modern synthetic methods allow for the direct functionalization of otherwise inert C-H bonds.

Aryl C-H Activation: Directed C-H activation can be employed to introduce substituents on the aromatic rings. For phenylethyl derivatives, it is possible to install a directing group on the ethyl linker, which can then guide a transition metal catalyst (e.g., palladium) to functionalize a specific C-H bond on one of the adjacent rings, typically at the ortho or meta position. nih.govbohrium.comnih.govresearchgate.net This strategy enables precise arylation, alkylation, or acylation, bypassing the need for pre-functionalized halogenated sites.

Aliphatic C-H Activation: The benzylic C-H bonds of the ethyl bridge are more reactive than other aliphatic C-H bonds due to the stability of the resulting benzylic radical or anion. rsc.org Metal-catalyzed reactions can selectively target these positions. For example, π-coordination of an electrophilic transition metal complex (e.g., chromium or manganese) to one of the phenyl rings can increase the acidity of the adjacent benzylic protons, facilitating their removal by a base and subsequent reaction with an electrophile. rsc.org

Classic functional group interconversions can also be applied to the phenethyl linker.

Oxidation: The benzylic carbons of the ethyl bridge are susceptible to oxidation. Using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can lead to the formation of a ketone at the bridge, creating 1-(4-bromophenyl)-2-(4-chlorophenyl)ethan-1-one. Under more vigorous conditions, this can result in the cleavage of the C-C bond of the linker.

Reduction: The aromatic rings can be saturated via catalytic hydrogenation using catalysts like rhodium-on-carbon (Rh/C) under high hydrogen pressure, yielding a bromo-chloro-substituted dicyclohexylethane derivative. Additionally, the C-Br and C-Cl bonds can be removed through catalytic hydrodehalogenation, typically using a palladium-on-carbon (Pd/C) catalyst with a hydrogen source like H₂ gas or ammonium (B1175870) formate, to produce 1,4-diphenylethane.

Halogenation: Further halogenation can introduce additional substituents onto the aromatic rings or the ethyl bridge.

Electrophilic Aromatic Halogenation: Using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would result in substitution on the aromatic rings. masterorganicchemistry.com The phenethyl group is an ortho-, para-director, guiding incoming electrophiles to the positions ortho to the linker on both rings.

Free-Radical Halogenation: Under UV light or with a radical initiator like AIBN, reagents such as N-bromosuccinimide (NBS) can selectively brominate the benzylic C-H positions of the ethyl bridge.

Table 2: Potential Functionalizations of the Phenethyl Linker

| Transformation | Reagent/Condition (Example) | Position(s) Affected | Resulting Functionality |

| Benzylic Oxidation | KMnO₄, heat | Ethyl Bridge | Ketone |

| Aromatic Reduction | H₂, Rh/C, high pressure | Phenyl Rings | Cyclohexyl Rings |

| Hydrodehalogenation | H₂, Pd/C | C-Br and C-Cl bonds | C-H bonds |

| Aromatic Bromination | Br₂, FeBr₃ | Phenyl Rings (ortho to linker) | Aryl Bromide |

| Benzylic Bromination | N-Bromosuccinimide (NBS), UV light | Ethyl Bridge (benzylic C-H) | Alkyl Bromide |

Synthesis of Polyhalogenated Analogs and Bridged Systems

The strategic functionalization of this compound serves as a gateway to more complex molecular architectures.

Multi-Step Synthesis of Complex Scaffolds

This compound serves as a key intermediate in the multi-step synthesis of various complex scaffolds, particularly in the development of therapeutic agents. The differential reactivity of the bromo and chloro substituents allows for sequential and site-selective modifications, typically through cross-coupling reactions.

A notable application of this compound is in the synthesis of aryl glucoside derivatives, which are of interest in medicinal chemistry. For instance, patent literature describes a synthetic route where the bromo group of this compound is first converted to a boronic ester. This transformation is a crucial step that prepares the molecule for a subsequent Suzuki-Miyaura coupling reaction with a protected glucoside derivative. This multi-step approach allows for the construction of complex C-aryl glucosides, which are investigated for their potential as SGLT2 inhibitors.

Another significant application is in the synthesis of fused heterocyclic compounds that act as sphingosine-1-phosphate (S1P) receptor modulators. In these synthetic sequences, the bromo group of this compound is typically utilized in a palladium-catalyzed cross-coupling reaction to introduce a nitrogen-containing heterocycle. This initial C-N bond formation is followed by further transformations on the heterocyclic core or the other aromatic ring to build up the final complex structure of the S1P modulator. These modulators are being investigated for their therapeutic potential in autoimmune diseases and other conditions.

The general strategy in these multi-step syntheses involves the initial selective functionalization of the more reactive carbon-bromine bond, followed by subsequent reactions at other positions of the molecule. This stepwise approach provides a high degree of control over the final structure of the complex scaffold.

Table 1: Examples of Complex Scaffolds Synthesized from this compound

| Target Scaffold | Key Synthetic Step | Potential Application |

| Aryl Glucoside Derivatives | Suzuki-Miyaura Coupling | SGLT2 Inhibitors |

| Fused Heterocyclic Compounds | Buchwald-Hartwig Amination | S1P Receptor Modulators |

Tandem Reactions for Efficient Assembly of Derivatives

While multi-step syntheses offer precise control, tandem reactions provide a more atom- and step-economical approach to the synthesis of complex molecules. In the context of this compound, the presence of two distinct halide-substituted aromatic rings makes it a suitable candidate for sequential, one-pot cross-coupling reactions.

A plausible, though not yet specifically documented, tandem reaction involving this substrate could be a sequential Suzuki-Miyaura and Heck coupling. In such a scenario, the more reactive aryl bromide would first undergo a Suzuki-Miyaura coupling with a boronic acid derivative under specific catalytic conditions. Following this, a change in catalyst, ligand, or reaction conditions could then facilitate a Heck coupling at the aryl chloride position with an alkene. The success of such a tandem process would rely on the careful selection of a catalytic system that allows for the sequential activation of the C-Br and C-Cl bonds.

The development of such tandem reactions for dihalogenated substrates is an active area of research. The key challenge lies in achieving high selectivity for the first reaction while ensuring the catalyst system can be readily modified or is robust enough to promote the second transformation without significant side reactions. The successful implementation of a tandem approach would significantly streamline the synthesis of complex derivatives from this compound.

Development of Highly Selective Catalysts for Site-Specific Transformations

The selective functionalization of the two different C-X bonds in this compound heavily relies on the development of highly selective catalysts. The goal is to achieve site-specific transformations, allowing for the independent manipulation of the bromo- and chloro-substituted rings.

Palladium-based catalysts are the most extensively studied for cross-coupling reactions of aryl halides. The selectivity for the oxidative addition step (C-Br vs. C-Cl) is often the key to site-specific functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond towards palladium(0) catalysts. This inherent difference in reactivity can be exploited to achieve selective functionalization of the bromo-substituted ring. However, enhancing this selectivity and enabling reactions at the less reactive C-Cl bond requires the design of sophisticated catalytic systems.

Design of Stereoselective Catalysts for Chiral Derivatives (if applicable for non-chiral starting compound)

While this compound is a non-chiral molecule, the synthesis of chiral derivatives is of significant interest, particularly for pharmaceutical applications. The introduction of a stereocenter can be achieved through various asymmetric catalytic methods. One potential strategy involves the asymmetric functionalization of the ethyl bridge.

For instance, an asymmetric Heck reaction could be envisioned where a chiral palladium catalyst is used to couple the aryl bromide with a prochiral alkene, leading to the formation of a new stereocenter. Alternatively, a pre-existing functional group on the phenethyl bridge, introduced in a prior step, could be subjected to an asymmetric transformation, such as an asymmetric reduction of a ketone or an asymmetric hydrogenation of a double bond, using a chiral catalyst.

The development of stereoselective catalysts for the functionalization of diarylethane scaffolds is an ongoing area of research. Chiral ligands, such as those based on BINAP, phosphinooxazolines (PHOX), or N-heterocyclic carbenes (NHCs), play a crucial role in inducing enantioselectivity in these transformations. The choice of the chiral ligand, metal precursor, and reaction conditions is critical to achieving high enantiomeric excess in the final chiral derivative.

Immobilized and Heterogeneous Catalysts for Enhanced Performance and Reusability

The use of immobilized and heterogeneous catalysts offers several advantages over their homogeneous counterparts, including simplified product purification, catalyst recycling, and often enhanced stability. For the selective functionalization of this compound, heterogeneous catalysts can play a significant role in improving the sustainability of the synthetic processes.

Palladium nanoparticles supported on various materials, such as activated carbon, silica (B1680970), polymers, or magnetic nanoparticles, have been extensively investigated as catalysts for cross-coupling reactions. These catalysts can exhibit high activity and selectivity for the Suzuki-Miyaura and Heck reactions of aryl bromides. The reusability of these catalysts is a key feature, with some systems demonstrating high efficiency over multiple reaction cycles with minimal loss of activity.

The performance of these heterogeneous catalysts is influenced by factors such as the size and dispersion of the palladium nanoparticles, the nature of the support material, and the presence of any surface functional groups that can interact with the metal. For the site-selective functionalization of this compound, a heterogeneous catalyst would ideally promote the reaction at the C-Br bond with high selectivity, and could then be recovered and potentially reused in a subsequent reaction to functionalize the C-Cl bond under more forcing conditions.

Table 2: Comparison of Catalyst Types for Functionalization

| Catalyst Type | Advantages | Disadvantages | Potential Application for this compound |

| Homogeneous | High activity and selectivity, well-defined active species. | Difficult to separate from product, not typically reusable. | Initial derivatization and proof-of-concept studies. |

| Stereoselective | Enables synthesis of chiral molecules with high enantiopurity. | Often expensive, may require specialized ligands and conditions. | Synthesis of chiral pharmaceutical intermediates. |

| Immobilized/Heterogeneous | Easy separation and recovery, reusable, often more stable. | Can have lower activity than homogeneous counterparts, potential for metal leaching. | Large-scale synthesis and green chemistry applications. |

Cutting Edge Analytical Approaches for Mechanistic and Structural Research on 1 Bromo 4 4 Chlorophenethyl Benzene

Application of In-Situ Spectroscopic Techniques for Reaction Monitoring

In-situ (in the reaction mixture) spectroscopy is a powerful tool for observing a chemical reaction as it happens, without the need for sampling and quenching, which can alter the state of the reaction. core.ac.uk This provides a dynamic and accurate picture of the species present in the reaction vessel at any given moment.

Real-time monitoring using spectroscopic methods like Infrared (IR), Raman, and UV-Visible (UV-Vis) spectroscopy allows for the continuous tracking of reactant consumption, product formation, and the appearance and disappearance of intermediate species. aiche.orgmdpi.com For a hypothetical synthesis of 1-Bromo-4-(4-chlorophenethyl)benzene via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, these techniques would be invaluable. researchgate.netacs.org

In this scenario, (4-chlorophenethyl)zinc chloride could be coupled with 1,4-dibromobenzene (B42075). In-situ IR and Raman spectroscopy could monitor the reaction progress by tracking the disappearance of vibrational modes unique to the starting materials and the appearance of new modes corresponding to the product.

Infrared (IR) Spectroscopy : An ATR-FTIR probe inserted directly into the reaction mixture can monitor changes in key vibrational frequencies. For instance, the C-Br stretching vibration of the 1,4-dibromobenzene reactant would decrease in intensity, while new peaks corresponding to the specific substitution pattern of the product's aromatic rings would emerge. mdpi.com

Raman Spectroscopy : This technique is particularly effective for monitoring reactions in aqueous or highly polar media and is sensitive to vibrations of non-polar bonds. mdpi.com The symmetric "ring breathing" modes of the aromatic rings are strong in Raman and would shift predictably as the substitution changes from the reactant to the product. acs.orgmdpi.com The consumption of the C-Br bond (~260 cm⁻¹) could also be monitored. core.ac.uk

UV-Vis Spectroscopy : Changes in the electronic conjugation of the aromatic system during the reaction can be tracked. As the cross-coupling proceeds, the formation of the more extended π-system in the product, this compound, would likely result in a bathochromic shift (shift to longer wavelength) in the UV-Vis spectrum.

| Compound | Technique | Characteristic Signal (Wavenumber/Wavelength) | Assignment | Expected Trend During Reaction |

|---|---|---|---|---|

| 1,4-Dibromobenzene (Reactant) | Raman | ~240 cm⁻¹ | C-Br Stretch | Decrease |

| 1,4-Dibromobenzene (Reactant) | IR | ~815 cm⁻¹ | Para-substituted C-H out-of-plane bend | Decrease / Shift |

| (4-chlorophenethyl)zinc chloride (Reactant) | Raman | ~350 cm⁻¹ | C-Zn Stretch | Decrease |

| This compound (Product) | IR | ~800-840 cm⁻¹ | New para-substituted C-H bend patterns | Increase |

| This compound (Product) | UV-Vis | ~275 nm | π → π* transition | Increase in Absorbance |

For reactions that occur on a millisecond to second timescale, such as the formation of highly reactive organometallic intermediates, stopped-flow spectroscopy is the ideal technique for kinetic analysis. wikipedia.orgbiologic.net This method involves rapidly mixing two reactant solutions and then abruptly stopping the flow, allowing for the spectroscopic monitoring of the reaction mixture in an observation cell just milliseconds after mixing. libretexts.org

If the formation of this compound involved a rapid, color-forming intermediate or a change in fluorescence, stopped-flow UV-Vis or fluorescence spectroscopy could be employed. wikipedia.org By recording the change in absorbance or fluorescence as a function of time, detailed information about the reaction order, rate constants, and the existence of short-lived intermediates can be obtained. mdpi.comphotophysics.com

| Time (milliseconds) | Absorbance at λ_max | Calculated Concentration of Intermediate (M) |

|---|---|---|

| 0 | 0.000 | 0.000 |

| 5 | 0.215 | 2.15 x 10⁻⁵ |

| 10 | 0.350 | 3.50 x 10⁻⁵ |

| 20 | 0.481 | 4.81 x 10⁻⁵ |

| 50 | 0.598 | 5.98 x 10⁻⁵ |

| 100 | 0.610 | 6.10 x 10⁻⁵ |

| 200 | 0.550 | 5.50 x 10⁻⁵ |

High-Resolution Mass Spectrometry for Elucidating Complex Reaction Pathways

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million. This precision allows for the determination of the elemental composition of a molecule, making it an indispensable tool for identifying unknown compounds in a complex reaction mixture. researchgate.net

In the synthesis of this compound, various side reactions can lead to the formation of byproducts. For example, in a Suzuki coupling, homo-coupling of the starting materials can occur. HRMS coupled with a separation technique like liquid chromatography (LC-HRMS) can detect and identify these trace-level impurities. researchgate.net By comparing the measured exact mass with calculated masses for potential structures, one can confidently identify byproducts that might be missed by other techniques. This is crucial for optimizing reaction conditions to maximize the yield of the desired product. nih.gov

| Potential Compound | Formula | Calculated Exact Mass (m/z) | Role |

|---|---|---|---|

| This compound | C₁₄H₁₂⁷⁹Br³⁵Cl | 293.9865 | Product |

| 4,4'-Dibromobiphenyl | C₁₂H₈⁷⁹Br₂ | 311.9044 | Byproduct |

| 1,2-bis(4-chlorophenyl)ethane | C₁₄H₁₂³⁵Cl₂ | 250.0316 | Byproduct |

| Oxidative Addition Intermediate | C₁₄H₁₂⁷⁹BrPdL₂ (Hypothetical) | Varies with Ligand (L) | Intermediate |

Isotopic labeling is a definitive technique for elucidating reaction mechanisms. wikipedia.org By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ²H for ¹H, or ¹³C for ¹²C), one can trace the path of that atom through the reaction sequence. researchgate.netresearchgate.net

For example, to confirm the mechanism of a Friedel-Crafts alkylation to form the target molecule, one could use 4-bromophenethyl chloride labeled with ¹³C at the benzylic position. After the reaction with chlorobenzene (B131634), HRMS or NMR analysis of the product would reveal the exact location of the ¹³C label. If the label remains at the benzylic position, it supports a direct Sɴ2-type mechanism. If the label is scrambled between the two carbons of the ethyl bridge, it would provide evidence for a rearranged, symmetrical phenonium ion intermediate. core.ac.uk This unambiguous tracking of atoms provides powerful evidence to support or refute a proposed mechanistic pathway. thieme-connect.de

Advanced Spectroscopic Probes for Detailed Structural Insights

While 1D NMR (¹H and ¹³C) provides primary structural information, complex molecules like this compound often require more advanced techniques for unambiguous assignment of all signals and complete structural confirmation. Two-dimensional (2D) NMR spectroscopy provides this deeper level of insight by showing correlations between different nuclei in the molecule. researchgate.netweebly.comresearchgate.net

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For the target molecule, it would clearly show the connectivity within the ethyl bridge (-CH₂-CH₂-) and the coupling patterns within each of the aromatic rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : These experiments map proton signals to the carbon atoms they are directly attached to. This allows for the definitive assignment of each carbon signal based on the known assignment of its attached proton(s). omicsonline.org

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful experiment shows correlations between protons and carbons over longer distances (typically two or three bonds). It is crucial for piecing together the molecular skeleton. For example, HMBC would show a correlation from the benzylic protons of the ethyl bridge to the carbon atoms of the 4-bromophenyl ring, confirming how the different fragments of the molecule are connected. omicsonline.orgnih.gov

By combining the information from these advanced 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

| 2D NMR Experiment | Information Provided | Key Expected Correlations |

|---|---|---|

| COSY | ¹H-¹H coupling networks | Correlation between the two -CH₂- groups of the ethyl bridge. |

| HSQC | Direct ¹H-¹³C one-bond correlations | Links each aromatic proton to its specific carbon atom. |

| HMBC | ¹H-¹³C long-range (2-3 bond) correlations | Correlations from ethyl bridge protons to the quaternary carbons of both aromatic rings, confirming connectivity. |

Two-Dimensional NMR Spectroscopy for Elucidating Complex Structures and Conformational Dynamics

Two-dimensional NMR spectroscopy is a powerful, non-destructive technique for determining the intricate structure and conformational behavior of molecules in solution. wikipedia.orglibretexts.org For a molecule like this compound, with two distinct aromatic rings connected by an ethyl bridge, 2D NMR experiments are indispensable for unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for understanding the spatial relationships between different parts of the molecule. emerypharma.com

Standard 1D NMR spectra can often be challenging to interpret for larger molecules due to signal overlap. libretexts.org 2D NMR resolves this by spreading the signals across two frequency dimensions, revealing correlations between nuclei. wikipedia.org Key 2D NMR experiments applicable to this compound include:

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, COSY would reveal the coupling between the protons on the ethyl bridge and their adjacent aromatic protons, confirming the connectivity of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached carbons. It is instrumental in assigning the ¹³C signals based on the more easily assigned ¹H spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for studying the conformational dynamics of the molecule, such as the preferred rotational orientation (rotamers) of the two aromatic rings relative to each other. nih.gov The intensity of the NOESY cross-peaks can be related to the distances between protons, offering insights into the molecule's three-dimensional structure in solution. mdpi.com

Dynamic NMR (DNMR) studies, which involve acquiring NMR spectra at different temperatures, can also be employed to investigate the energy barriers associated with conformational changes, such as the rotation around the C-C bonds of the ethyl bridge. nih.govrsc.org

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH (Bromo-substituted ring) | 6.8 - 7.5 | 115 - 135 |

| Aromatic CH (Chloro-substituted ring) | 7.0 - 7.4 | 125 - 135 |

| Quaternary Aromatic C (C-Br) | - | 120 - 125 |

| Quaternary Aromatic C (C-Cl) | - | 130 - 135 |

| Ethyl Bridge (-CH₂-) | 2.8 - 3.2 | 35 - 45 |

Note: These are estimated ranges and actual values may vary depending on the solvent and other experimental conditions.

X-ray Crystallography for Precise Molecular Geometries and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org This technique provides highly accurate data on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state. nih.gov

While the crystal structure of this compound itself is not publicly available, the structure of a closely related analogue, 1-bromo-4-[2-(4-bromophenyl)ethyl]benzene, has been determined and provides significant insights. nih.govsunway.edu.myresearchgate.net In this analogue, the molecule is notably twisted, with a dihedral angle of 59.29 (11)° between the two benzene (B151609) rings. nih.govresearchgate.net This contrasts with its chloro-analogue, 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene, where the rings are parallel. nih.govsunway.edu.myresearchgate.net

The molecular packing in the crystal of the bromo-analogue is stabilized by a network of intermolecular interactions. nih.govrsc.org These include benzene-C—H⋯π(benzene) interactions and Br⋯Br contacts (3.5242 (4) Å). nih.govrsc.org Such halogen⋯halogen interactions are a recognized force in crystal engineering, influencing the supramolecular architecture. nih.gov The analysis of these non-covalent interactions is crucial for understanding the physical properties of the material and how molecules recognize and assemble with one another in the solid state. mdpi.comnih.gov

Table 2: Crystallographic Data for the Analogue Compound 1-bromo-4-[2-(4-bromophenyl)ethyl]benzene

| Parameter | Value | Reference |

| Chemical Formula | C₁₄H₁₂Br₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Dihedral Angle between Benzene Rings | 59.29 (11)° | nih.govresearchgate.net |

| Key Intermolecular Interactions | C—H⋯π, Br⋯Br | nih.gov |

This data pertains to the analogue compound and is presented to illustrate the type of information obtainable from X-ray crystallography for this compound.

Chromatographic and Hyphenated Techniques for Complex Mixture Analysis

Chromatographic methods are essential for the separation, isolation, and analysis of this compound from reaction mixtures or environmental samples. When coupled with spectrometric detectors, these techniques provide a powerful tool for comprehensive chemical profiling.

Advanced Separation Methods for Reaction Product Isolation (e.g., preparative HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique for purifying and isolating specific compounds from a mixture in sufficient quantities for further analysis or use. teledynelabs.comwarwick.ac.uklabcompare.com The primary goal of preparative HPLC is not just to identify and quantify the components, but to obtain a pure fraction of the target molecule. warwick.ac.uk

In the context of synthesizing this compound, preparative HPLC would be invaluable for separating the desired product from starting materials, by-products, and other impurities. The process involves scaling up an analytical HPLC method, often using larger columns and higher flow rates, to handle larger sample loads. lcms.cz The choice of stationary phase (e.g., C18 for reversed-phase chromatography) and mobile phase (e.g., mixtures of acetonitrile (B52724) and water) is optimized at the analytical scale to achieve the best separation (resolution) before scaling up. labcompare.com Fractions are collected as they elute from the column, and the purity of these fractions is typically verified by analytical HPLC.

Coupling Chromatography with Spectrometry (e.g., GC-MS, LC-MS) for Comprehensive Profiling

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry (MS), are indispensable for the analysis of complex mixtures containing halogenated organic compounds. acs.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like this compound, GC-MS is a highly effective analytical tool. The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. As each component elutes from the GC, it enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. nih.gov

The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge (m/z) ratio of the molecular ion and its various fragments. nist.govacs.org For this compound, the mass spectrum would exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). acs.orglibretexts.org This isotopic signature is a powerful diagnostic tool for confirming the presence of these halogens in the molecule and its fragments. libretexts.org Common fragmentation pathways for such molecules include cleavage of the ethyl bridge, leading to characteristic fragment ions. docbrown.info

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an alternative and complementary technique, particularly useful for less volatile or thermally sensitive compounds. The separation occurs in the liquid phase, after which the eluent is introduced into the mass spectrometer via an interface that removes the solvent and ionizes the analyte (e.g., electrospray ionization). researchgate.netnih.gov LC-MS can provide molecular weight information and, with tandem MS (MS/MS), detailed structural data. The characteristic isotopic patterns of chlorine and bromine are also readily observed in LC-MS, aiding in the identification of halogenated compounds within a complex mixture. acs.org

Future Research Directions and Unexplored Academic Frontiers